molecular formula C7H17NO7P2 B1206187 EB 1053

EB 1053

Cat. No.: B1206187
M. Wt: 289.16 g/mol
InChI Key: PMXAPNNYCFBALB-UHFFFAOYSA-N
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Description

EB-1053, also known as 3-(1-pyrrolidinyl)-1-hydroxypropylidene-1,1-bisphosphonic acid, is a bisphosphonate compound. Bisphosphonates are a class of drugs that prevent the loss of bone density and are commonly used to treat osteoporosis and similar diseases. EB-1053 is a potent inhibitor of farnesyl diphosphate synthase, an enzyme involved in the mevalonate pathway, which is crucial for the biosynthesis of cholesterol and other isoprenoids .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of EB-1053 involves the reaction of 3-(1-pyrrolidinyl)-1-hydroxypropylidene with phosphonic acid. The reaction typically occurs under controlled conditions to ensure the correct formation of the bisphosphonate structure. The process involves:

Industrial Production Methods

Industrial production of EB-1053 follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

EB-1053 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of EB-1053. These derivatives can have different biological activities and potential therapeutic applications .

Scientific Research Applications

EB-1053 has several scientific research applications, including:

Mechanism of Action

EB-1053 exerts its effects by inhibiting farnesyl diphosphate synthase, an enzyme in the mevalonate pathway. This inhibition disrupts the biosynthesis of cholesterol and other isoprenoids, leading to reduced bone resorption and potential anti-tumor effects. The molecular targets include osteoclasts, the cells responsible for bone resorption, and various cancer cell lines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of EB-1053

EB-1053 is unique due to its high potency in inhibiting farnesyl diphosphate synthase and its potential anti-tumor properties. Its specific structure allows for effective binding to the enzyme, making it a valuable compound in both medical and scientific research .

Properties

Molecular Formula

C7H17NO7P2

Molecular Weight

289.16 g/mol

IUPAC Name

(1-hydroxy-1-phosphono-3-pyrrolidin-1-ylpropyl)phosphonic acid

InChI

InChI=1S/C7H17NO7P2/c9-7(16(10,11)12,17(13,14)15)3-6-8-4-1-2-5-8/h9H,1-6H2,(H2,10,11,12)(H2,13,14,15)

InChI Key

PMXAPNNYCFBALB-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CCC(O)(P(=O)(O)O)P(=O)(O)O

Synonyms

disodium 1-hydroxy-3-(1-pyrrolidinyl)propylidene-1,1-bisphosphonate
EB 1053
EB-1053
Phosphonic acid, (1-hydroxy-3-(1-pyrrolidinyl)propylidene)bis-, disodium salt

Origin of Product

United States

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